

SW203668 solubility and preparation for experiments

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Compound of Interest

Compound Name: SW203668

Cat. No.: B15551094

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Application Notes and Protocols: SW203668

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW203668 is a potent and tumor-specific irreversible inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2][3] SCD is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[4] These products are essential for various cellular functions, including membrane fluidity, signal transduction, and the synthesis of complex lipids.[4][5] In many cancers, SCD is overexpressed and plays a vital role in promoting cell proliferation, survival, and tumorigenesis.[6][7]

SW203668 exhibits its tumor specificity through a pro-drug mechanism. It is metabolized into its active, irreversible SCD-inhibiting form by the cytochrome P450 enzyme CYP4F11, which is highly expressed in a subset of tumors, including certain non-small cell lung cancer (NSCLC) cell lines.[3][8] This targeted activation provides a therapeutic window, minimizing toxicity in tissues with low CYP4F11 expression, such as sebocytes, which are typically sensitive to SCD inhibition.[8]

Physicochemical Properties and Solubility

Proper handling and solubilization of **SW203668** are critical for accurate and reproducible experimental results.

Property	Value	Reference(s)
Molecular Formula	C22H19N3O2S	[1]
Molecular Weight	389.47 g/mol	[1][3]
Appearance	Crystalline solid	[9]
Storage Conditions	Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light.	[1]
Solubility	DMSO: 10-20 mg/mLDMF: 20 mg/mL Ethanol: 20 mg/mL Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL	[3][9]
In Vitro IC50	H2122 cells: 22 nM H460, HCC44, HCC95 cells: 22-116 nM CYP4F11-negative cells: >10,000 nM	[9][10]
In Vivo Efficacy	Reduces tumor growth rate in H2122 xenograft models at 6 mg/kg and 20 mg/kg.	[9][10]
Pharmacokinetics	Plasma half-life of approximately 8 hours in mice after a single 25 mg/kg intraperitoneal injection.	[8][10]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

- Materials:
 - SW203668 powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Procedure:
 - To prepare a 10 mM stock solution, add 256.76 μ L of DMSO to 1 mg of **SW203668** powder (MW: 389.47 g/mol).
 - Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C for long-term use.

In Vitro Cell-Based Assay Protocol

This protocol describes a general method for assessing the cytotoxicity of **SW203668** in cancer cell lines.

- Cell Seeding:
 - Plate cells (e.g., CYP4F11-positive H2122 and CYP4F11-negative H1155 lung cancer cell lines) in 96-well plates at a density of 3,000-5,000 cells per well in 100 μ L of appropriate growth medium.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **SW203668** stock solution in growth medium to achieve final concentrations ranging from 1 nM to 10 μ M.[\[10\]](#)
 - Remove the overnight culture medium from the cells and add 100 μ L of the medium containing the various concentrations of **SW203668**. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest **SW203668** dose).
 - Incubate the plates for 48-72 hours.

- Cell Viability Assessment (MTT Assay):
 - Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Preparation of **SW203668** for In Vivo Experiments

- Formulation:
 - For intraperitoneal (i.p.) injection, a common formulation vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
 - The final concentration of **SW203668** in the vehicle should be calculated based on the desired dosage (e.g., 6 mg/kg or 20 mg/kg) and the average weight of the animals.
- Procedure:
 - Dissolve the required amount of **SW203668** in DMSO first.
 - Add PEG300 and vortex to mix.
 - Add Tween 80 and vortex to mix.
 - Finally, add saline to reach the final volume and vortex thoroughly. The solution should be clear.

In Vivo Xenograft Tumor Model Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SW203668** in a mouse xenograft model.

- Animal Model:
 - Use immunodeficient mice, such as NOD-SCID mice, to prevent rejection of human tumor xenografts.[9][10]
- Tumor Cell Implantation:
 - Subcutaneously inject approximately 5×10^6 H2122 cells (a sensitive cell line) resuspended in a mixture of medium and Matrigel into the flank of each mouse.
- Treatment:
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **SW203668** (e.g., 20 mg/kg) or the vehicle control via intraperitoneal injection once daily for 14-15 days.[8][10]
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.
 - At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

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